molecular formula C16H28N4O B2393121 N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide CAS No. 1427767-46-1

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide

Cat. No. B2393121
M. Wt: 292.427
InChI Key: IMCIVMADZDJVGQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide, also known as CPP, is a compound that has been widely used in scientific research. CPP is a small molecule that has the ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system.

Mechanism Of Action

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can prevent the influx of calcium ions into the cell, which can lead to neuronal death. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has also been shown to block the release of dopamine in the brain, which may contribute to its effects on addiction.

Biochemical And Physiological Effects

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine. It has also been shown to reduce the activity of enzymes such as protein kinase C and cAMP-dependent protein kinase. In addition, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to reduce the expression of immediate early genes such as c-fos and c-jun.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. It is also a small molecule, which makes it easy to administer and study. However, one limitation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its potential toxicity. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to cause neuronal death at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide in combination with other drugs to study the effects of drug interactions on the central nervous system. Additionally, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide could be used to investigate the effects of different types of stress on the central nervous system. Overall, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is a valuable tool for studying the central nervous system and has many potential applications in scientific research.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method is the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of propanoyl chloride. Another method involves the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of triethylamine and propanoyl chloride. Both methods result in the formation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide with high purity.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the central nervous system, including the brain and spinal cord. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been used to investigate the mechanisms of pain, learning and memory, and addiction. It has also been used to study the effects of drugs on the central nervous system.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O/c1-13-11-19(3)9-10-20(13)14(2)15(21)18-16(12-17)7-5-4-6-8-16/h13-14H,4-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCIVMADZDJVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(C)C(=O)NC2(CCCCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide

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